
Memantinium(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Memantinium(1+) is an organic cation that is the conjugate acid of memantine obtained by protonation of the primary amino function. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a memantine.
Aplicaciones Científicas De Investigación
Neuroprotection and Treatment in Alzheimer’s Disease
Memantine, recognized as an N-methyl-D-aspartate (NMDA) receptor antagonist, is primarily used for its neuroprotective properties, particularly in the treatment of Alzheimer's disease. It has been approved by the FDA for moderate to severe Alzheimer's disease and shows promise in treating other forms of dementia as well. Studies have highlighted its safety and efficacy, making it a significant drug in the management of these neurodegenerative diseases (Thomas & Grossberg, 2009); (Kavirajan, 2009).
Treatment of Other Neuropsychiatric Diseases
Research suggests that memantine may have therapeutic potential in various neuropsychiatric conditions beyond Alzheimer's, including Parkinson’s disease, depression, substance abuse, and even glaucoma. While its primary role in moderate-to-severe Alzheimer's disease is well-established, ongoing studies are exploring its efficacy in these additional disorders (Kavirajan, 2009).
Effects on Traumatic Brain Injuries
Memantine has shown potential benefits in treating closed head trauma. In animal models, it significantly reduced lipid peroxidation levels, indicating a protective effect against brain injury. This finding opens avenues for further research into memantine’s role in managing traumatic brain injuries (Özsüer et al., 2005).
Mechanism of Action
The drug's mechanism, characterized by its selective and uncompetitive antagonism of NMDA receptors, is key to its therapeutic effects. This mechanism sets it apart from other NMDA antagonists, contributing to its unique clinical utility in neurological disorders (Johnson & Kotermanski, 2006).
Blood-Brain Barrier Interaction
Studies have explored how memantine interacts with the blood-brain barrier. This research is crucial in understanding its pharmacokinetics and ensuring effective drug delivery to the brain, which is vital for its therapeutic action (Higuchi et al., 2015).
Cognitive Enhancement and Neuroprotection
Memantine has demonstrated cognitive-enhancing properties, especially in conditions like Alzheimer's disease. Its role in improving neuronal network synchronization in the hippocampus is particularly noteworthy, suggesting a mechanism underlying its cognitive benefits (Guadagna et al., 2012); (Anderson et al., 2004).
Potential in Treating Depression and Apathy
Memantine may have a role in reducing depressive symptoms and amotivation, particularly in older adults after a disabling medical event. This potential use reflects its broader impact on mental health beyond its established role in dementia (Lenze et al., 2012).
Anxiolytic and Cognition-Enhancing Effects
Research on memantine has shown its potential in reducing anxiety and improving cognition. These findings are crucial as they expand the scope of memantine's applications beyond its primary use in neurodegenerative disorders (Minkeviciene et al., 2008).
Propiedades
Fórmula molecular |
C12H22N+ |
|---|---|
Peso molecular |
180.31 g/mol |
Nombre IUPAC |
(3,5-dimethyl-1-adamantyl)azanium |
InChI |
InChI=1S/C12H21N/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9H,3-8,13H2,1-2H3/p+1 |
Clave InChI |
BUGYDGFZZOZRHP-UHFFFAOYSA-O |
SMILES |
CC12CC3CC(C1)(CC(C3)(C2)[NH3+])C |
SMILES canónico |
CC12CC3CC(C1)(CC(C3)(C2)[NH3+])C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


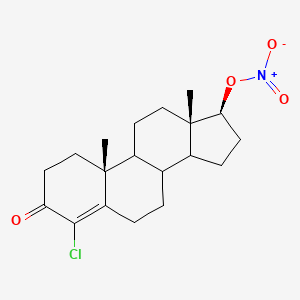
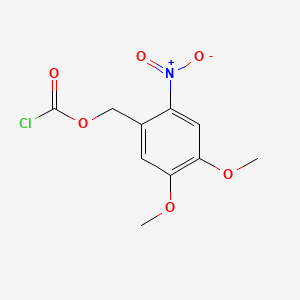
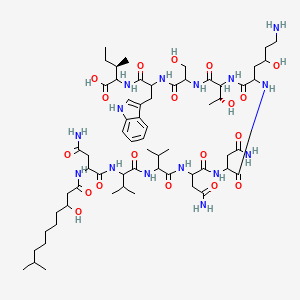


![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B1229606.png)
![N-(3,4-dimethylphenyl)-2-[N-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methoxyanilino]acetamide](/img/structure/B1229610.png)

![2-(2-Bromophenyl)-3-[3-(4-morpholinyl)propyl]-1,2-dihydroquinazolin-4-one](/img/structure/B1229619.png)

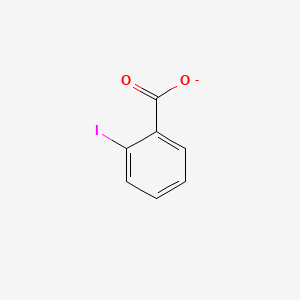
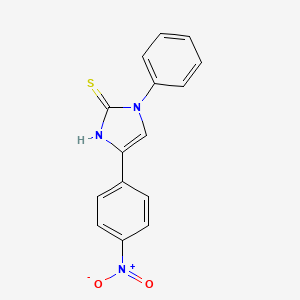
![2-(1-adamantyl)-N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B1229625.png)
![2-(2',5'-dioxo-1'-spiro[3,4-dihydro-2H-1-benzopyran-4,4'-imidazolidine]yl)-N-[4-[ethyl(propan-2-yl)amino]phenyl]acetamide](/img/structure/B1229626.png)
